molecular formula C18H14ClN3O B3036983 4-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]pyrimidin-2-amine CAS No. 400088-54-2

4-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]pyrimidin-2-amine

Cat. No.: B3036983
CAS No.: 400088-54-2
M. Wt: 323.8 g/mol
InChI Key: WQJGMXWYAIGQFY-SFQUDFHCSA-N
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Description

4-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]pyrimidin-2-amine is a synthetic organic compound with a complex structure that includes a pyrimidine ring, a phenyl group, and a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]pyrimidin-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

4-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]pyrimidin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the inhibition or activation of these targets, thereby exerting its effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and phenylethenyl compounds, such as:

  • 4-[1-(4-chlorophenoxy)ethyl]pyrimidin-2-amine
  • 1-(4-chlorophenoxy)-2-phenylethanone

Uniqueness

What sets 4-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]pyrimidin-2-amine apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O/c19-14-6-8-15(9-7-14)23-17(12-13-4-2-1-3-5-13)16-10-11-21-18(20)22-16/h1-12H,(H2,20,21,22)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJGMXWYAIGQFY-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=NC(=NC=C2)N)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C2=NC(=NC=C2)N)/OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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